5-乙基-1,3-二氢-2H-吲哚-2-酮

概览

描述

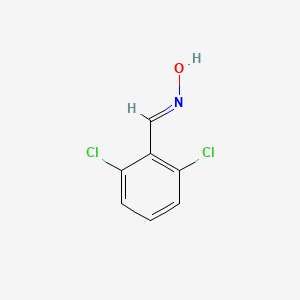

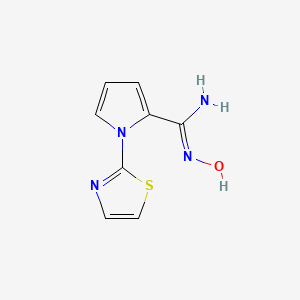

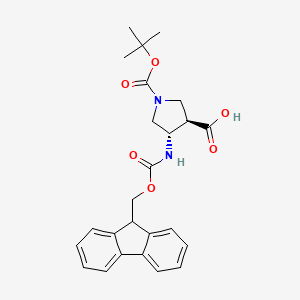

5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .

Molecular Structure Analysis

The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .科研应用

抗微生物和抗真菌应用

合成和生物活性: 已报道1,3-二氢-2H-吲哚-2-酮具有一系列生物活性,包括抗菌和抗真菌效果。值得注意的是,某些衍生物已经表现出对结核分枝杆菌H(37)Rv、大肠杆菌和铜绿假单胞菌等菌株的抑制活性。这些衍生物的合成,例如5-取代-3-[{5-(6-甲基-2-氧/硫代-4-苯基-1,2,3,4-四氢嘧啶-5-基)-1,3,4-噻二唑-2-基}亚胺]-1,3-二氢-2H-吲哚-2-酮,由于其潜在的生物动力学活性,一直是关注的焦点 (Akhaja & Raval, 2011)。

具有抗微生物特性的金属配合物: 钯和铂配合物与基于5-甲基1,3-二氢-3-[2-(苯基)乙烯基]-2H-吲哚-2-酮的配体显示出显著的抗微生物特性。这些配合物的合成、表征和研究其杀真菌和杀菌活性一直是一个感兴趣的课题,表明这类化合物在抗微生物应用中的潜力 (Biyala, Fahmi, & Singh, 2004)。

抗增殖和遗传毒性研究

- NIH筛选抗增殖特性: 美国国立卫生研究院(NIH)选择了从5-乙基-1,3-二氢-2H-吲哚-2-酮衍生的某些化合物,特别是6-氯-5-(2-取代-乙基)-1,3-二氢-2H-吲哚-2-酮,进行体外抗增殖筛选。这些化合物显示出令人印象深刻的生长抑制效果,并进一步分析了它们的抗增殖活性和遗传毒性,突显了它们在医学研究和癌症治疗研究中的潜力 (Meti et al., 2016)。

制药和化学合成应用

使用流动化学技术进行环保合成: 利用流动化学技术合成5-乙基-1,3-二氢-2H-吲哚-2-酮衍生物的潜力已经得到探索,以改善制药的合成路线。这种方法已被证明可以减少有害化学品的使用并提高效率,使其成为制药的生态友好合成中的重大进展 (Örkényi等,2017)。

二氢-1H-吲哚-4(5H)-酮的创新合成: 用于合成二氢-1H-吲哚-4(5H)-酮的无催化剂、三组分反应展示了一种简便高效的方法。这种方法符合群辅助纯化(GAP)化学原理,通过避免传统的纯化方法来简化合成过程,从而代表了化学合成领域的重大进展 (Wang & Shi, 2013)。

未来方向

性质

IUPAC Name |

5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZOPWMHTMNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436220 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

150560-61-5 | |

| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。